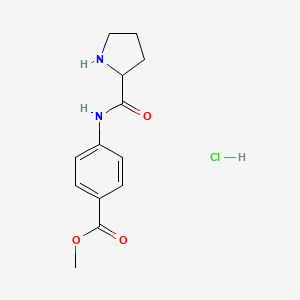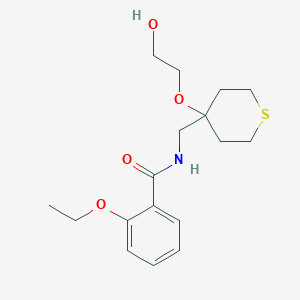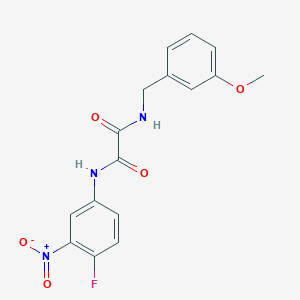![molecular formula C20H20N4O B2764294 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea CAS No. 2191266-82-5](/img/structure/B2764294.png)
1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes chemical properties like reactivity, flammability, toxicity, etc .Scientific Research Applications
Biological and Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), demonstrate a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These properties suggest the potential for compounds like "1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea" to be explored for similar effects, given the relevance of their chemical structures in medicinal chemistry (Naveed et al., 2018).
Mechanisms of Toxicity and Management of Poisoning
The study on diquat poisoning provides insights into the mechanisms of toxicity and management strategies for poisoning by chemicals with bipyridyl structures. Understanding these mechanisms can be crucial for assessing the safety and therapeutic potential of related compounds (Jones & Vale, 2000).
Human Urinary Carcinogen Metabolites
The identification of carcinogen metabolites in human urine following exposure to tobacco highlights the importance of monitoring and understanding the metabolic pathways of various compounds, including potentially those similar to "this compound" (Hecht, 2002).
Potential Hazardous Chemicals
The categorization of certain chemicals as hazardous due to their toxic properties underscores the necessity of stringent control and regulation in handling and disposal. This context can be relevant when considering the environmental and health safety aspects of novel compounds (Prodanchuk et al., 2021).
Pharmacological Properties and Therapeutic Efficacy
Understanding the pharmacological properties and therapeutic efficacy of existing drugs can guide the development of new therapeutics. Studies on compounds like tolmetin offer insights into drug action mechanisms, potential side effects, and therapeutic applications (Brogden et al., 1978).
Mechanism of Action
Target of Action
The primary target of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. This protein plays a crucial role in neuropathic pain, making it a viable target for therapeutic interventions .
Mode of Action
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea acts as a potent inhibitor of AAK1 . By binding to AAK1, the compound prevents the kinase from performing its normal function, thereby disrupting the process of endocytosis. This disruption can lead to changes in cellular signaling pathways, potentially alleviating symptoms of neuropathic pain .
Pharmacokinetics
The pharmacokinetics of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea involve its Absorption, Distribution, Metabolism, and Excretion (ADME). The compound is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and eventually excreted. These processes determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINCPPVEDYZGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)



![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)


![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)


